![molecular formula C12H14N2O2 B7539948 N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide](/img/structure/B7539948.png)
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide, also known as DMF, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. DMF is a white crystalline powder that is soluble in organic solvents and is used primarily as a reagent in organic synthesis. However, in recent years, DMF has emerged as a promising drug candidate for the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
The exact mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is responsible for the regulation of antioxidant and anti-inflammatory genes, which are critical for the protection of cells against oxidative stress and inflammation. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has also been shown to inhibit the activation of immune cells, including T cells and monocytes, which play a key role in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects, including the induction of antioxidant and anti-inflammatory genes, the inhibition of immune cell activation, and the modulation of cytokine production. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has also been found to increase the levels of glutathione, a key antioxidant molecule that plays a critical role in the protection of cells against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has several advantages as a drug candidate, including its low toxicity, high solubility, and ease of synthesis. However, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide also has some limitations, including its instability in aqueous solutions and its potential to undergo hydrolysis under certain conditions.
Direcciones Futuras
There are several future directions for the research and development of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide. Another area of interest is the identification of new therapeutic applications for N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide, including its potential use in the treatment of other autoimmune and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide can be synthesized through several methods, including the reaction of furan-2-carboxylic acid with 1,5-dimethylpyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of furan-2-carboxylic acid with 1,5-dimethylpyrrole in the presence of a catalyst such as trifluoroacetic acid (TFA). Both methods result in the formation of N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide with high yields and purity.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has been shown to reduce the frequency and severity of relapses and slow the progression of disability. N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has also been found to be effective in the treatment of psoriasis, with studies showing significant improvements in skin lesions and quality of life. Furthermore, N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide has shown promise in the treatment of inflammatory bowel disease, with studies demonstrating a reduction in inflammation and disease activity.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9-5-6-10(14(9)2)8-13-12(15)11-4-3-7-16-11/h3-7H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECOSCUWKDNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,5-dimethylpyrrol-2-yl)methyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)
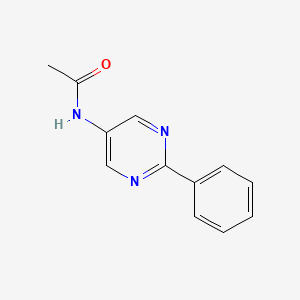
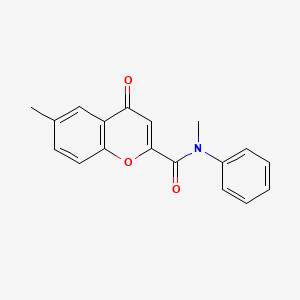
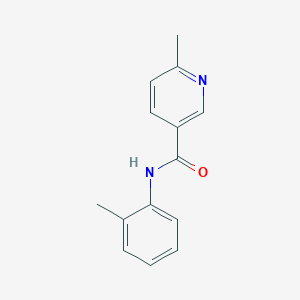
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
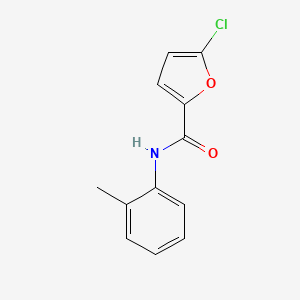
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)
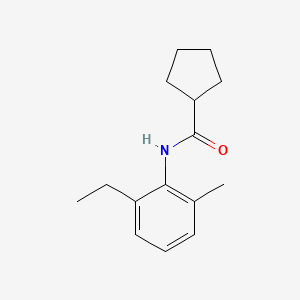
![4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539925.png)
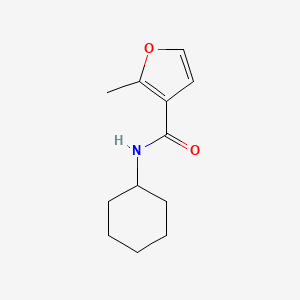
![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)
![N-[2-[4-(4-ethylbenzoyl)piperazin-1-yl]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7539955.png)
![1-[(5-Fluoro-2-methoxyphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7539960.png)
![[4-(3-Aminopyrazine-2-carbonyl)piperazin-1-yl]-(4-ethylphenyl)methanone](/img/structure/B7539966.png)